イキサゾミブ

概要

説明

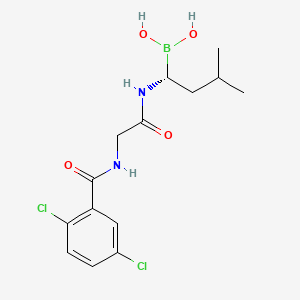

イキサゾミブは、ニンラロという商品名で販売されている薬剤で、主に白血球の一種である形質細胞のがんの一種である多発性骨髄腫の治療に使用されます。 これは、プロテアソームのキモトリプシン様活性を阻害することにより作用する経口バイオアベイラビリティの高いプロテアソーム阻害剤であり、細胞内のタンパク質の蓄積につながり、がん細胞のアポトーシスを誘導します 。 イキサゾミブは、ボロン酸誘導体であり、武田薬品工業によって開発されました .

科学的研究の応用

Ixazomib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying proteasome inhibition and its effects on protein degradation.

Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential use in treating other types of cancer.

Medicine: Primarily used in combination with lenalidomide and dexamethasone for the treatment of multiple myeloma It is also being studied for its potential use in treating other hematological malignancies and solid tumors.

Industry: Employed in the development of new proteasome inhibitors and other therapeutic agents.

作用機序

イキサゾミブは、20Sプロテアソームのβ5サブユニットのキモトリプシン様活性を可逆的に阻害することにより効果を発揮します 。 この阻害により、細胞内のユビキチン化タンパク質が蓄積し、アポトーシスが引き起こされます。 この化合物は、より高濃度では、プロテアーゼのβ1およびβ2サブユニットも阻害します 。 関与する分子標的と経路には、タンパク質恒常性と細胞周期調節に重要な役割を果たすユビキチン・プロテアソーム系が含まれます .

類似の化合物との比較

類似の化合物

イキサゾミブの独自性

イキサゾミブは、経口バイオアベイラビリティが高いため、ボルテゾミブやカルフィルゾミブなどの注射剤よりも患者にとってより便利です 。 さらに、イキサゾミブは、骨髄腫の増殖を抑制し、骨量の減少を防ぐ効果においてボルテゾミブと同等の有効性を示しています .

将来の方向性

生化学分析

Biochemical Properties

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, Ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .

Cellular Effects

Ixazomib blocks the proteasomes in cells, which help to break down proteins that the cell doesn’t need . This leads to the build-up of proteins inside the cell, causing the cell to die . It has been shown to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies .

Molecular Mechanism

Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Ixazomib has a geometric mean terminal disposition phase half-life of 9.5 days, and systemic clearance is 1.86 L/h . The absolute bioavailability of an oral dose was estimated to be 58% . During the 6-month ixazomib window, the overall response rate was 24%, including 35% in follicular lymphoma .

Metabolic Pathways

Metabolism of Ixazomib is expected to be by CYP and non-CYP pathways, with no predominant CYP isozyme contribution . At higher than clinical concentrations, Ixazomib was metabolized by multiple CYP isoforms with estimated relative contributions of 3A4 (42%), 1A2 (26%), 2B6 (16%), 2C8 (6%), 2D6 (5%), 2C19 (5%) and 2C9 (<1%) .

Transport and Distribution

Ixazomib is 99% bound to plasma proteins and distributes into red blood cells with a blood-to-plasma ratio of 10 . The steady-state volume of distribution is 543 L .

Subcellular Localization

It works by blocking the actions of proteasomes, leading to the accumulation of proteins within the cell, and ultimately, cell death .

準備方法

合成経路と反応条件

イキサゾミブの合成には、いくつかの重要な手順が含まれます。 主要な方法の一つには、ホウ酸エステルのホウ酸による加水分解、続いてクエン酸によるエステル化があります 。 このプロセスは、単一の反応容器で行うことができ、効率的で工業的に実現可能です .

工業生産方法

イキサゾミブクエン酸の工業生産には、クエン酸一水和物とホウ酸を制御された環境で使用します。 反応混合物を35℃に加熱し、数時間撹拌して反応が完了するようにします 。 この方法は、大規模生産においてスケーラブルで費用対効果の高いものとなるように設計されています。

化学反応の分析

反応の種類

イキサゾミブは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: イキサゾミブは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、イキサゾミブを還元型に変換することができます。

置換: イキサゾミブは、ある官能基が別の官能基に置換される置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 適切な条件下で、さまざまな求核剤や求電子剤を使用して、置換反応を行うことができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はイキサゾミブの酸化誘導体を生成する可能性があり、還元は化合物の還元型を生成する可能性があります。

科学研究への応用

イキサゾミブは、以下を含む、幅広い科学研究への応用があります。

化学: プロテアソーム阻害とタンパク質分解への影響を調べるためのモデル化合物として使用されます。

生物学: がん細胞のアポトーシス誘導における役割と、他の種類のがんの治療における可能性のある使用について調査されています。

医学: 主にレナリドミドとデキサメタゾンとの併用で、多発性骨髄腫の治療に使用されます 他の血液悪性腫瘍や固形腫瘍の治療における可能性についても研究されています.

産業: 新しいプロテアソーム阻害剤やその他の治療薬の開発に使用されます。

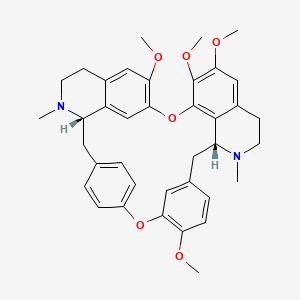

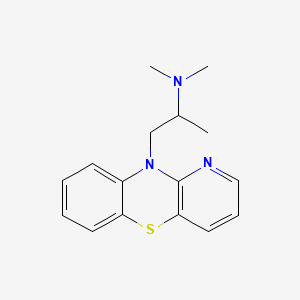

類似化合物との比較

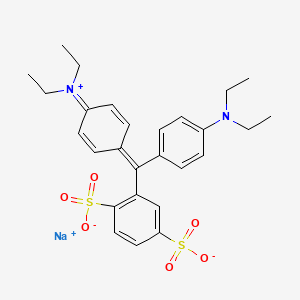

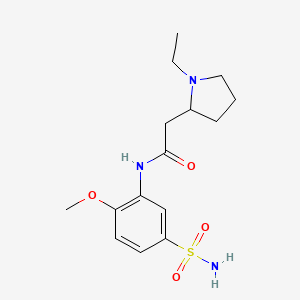

Similar Compounds

Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.

Carfilzomib: A second-generation proteasome inhibitor that is also used for multiple myeloma treatment.

Uniqueness of Ixazomib

Ixazomib is unique among proteasome inhibitors due to its oral bioavailability, making it more convenient for patients compared to injectable alternatives like bortezomib and carfilzomib . Additionally, ixazomib has shown similar efficacy to bortezomib in controlling myeloma growth and preventing bone loss .

特性

IUPAC Name |

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAYKZJJDUDWDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025662 | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1072833-77-2 | |

| Record name | Ixazomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

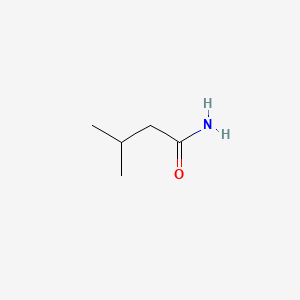

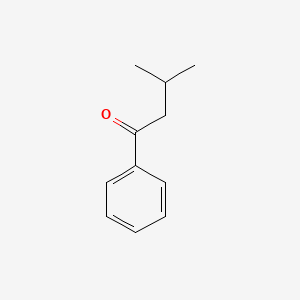

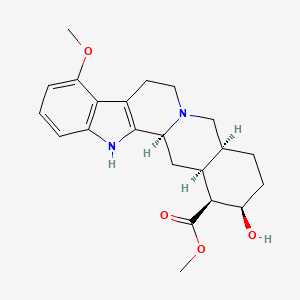

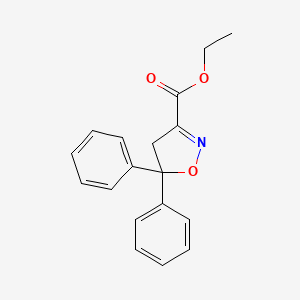

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)